(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol

Physicochemical property Lipophilicity Drug-likeness

Researchers developing ATP-competitive kinase inhibitors or targeted covalent ligands require precise substitution patterns to maintain SAR integrity. This imidazo[4,5-b]pyridine derivative delivers a validated purine-mimetic core with distinct electronic and steric properties. - **5-Methoxy group**: Enhances metabolic stability and modulates target binding vs. unsubstituted or 5-H analogs. - **2-Hydroxymethyl handle**: Enables direct conversion to acrylamides, chloroacetamides, or biotin/fluorophore tags. - **Structural specificity**: Avoid failed SAR from close analogs (e.g., lacking 5-OMe) via CAS-verified identity. Available for immediate R&D shipment.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
Cat. No. B11912670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)NC(=N2)CO
InChIInChI=1S/C8H9N3O2/c1-13-7-3-2-5-8(11-7)10-6(4-12)9-5/h2-3,12H,4H2,1H3,(H,9,10,11)
InChIKeyUISIRFITJQUANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (5-Methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol


(5-Methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol (CAS: 954218-47-4) is an imidazo[4,5-b]pyridine derivative featuring a 5-methoxy substituent and a 2-hydroxymethyl group . It serves as a versatile scaffold in drug discovery, particularly in the design of kinase inhibitors and targeted covalent inhibitors due to its structural similarity to purines . Its primary utility lies in the synthesis of more complex bioactive molecules, where its specific substitution pattern offers a defined vector for further functionalization .

Why (5-Methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol is Not Interchangeable


In the imidazo[4,5-b]pyridine class, seemingly minor structural changes result in profound differences in biological activity, selectivity, and physicochemical properties. Substitution pattern, particularly at the 5- and 2-positions, critically determines target engagement. The 5-methoxy group influences electronic distribution and metabolic stability, while the 2-hydroxymethyl group provides a synthetic handle for conjugation or further diversification [1]. Uncontrolled substitution with a close analog lacking these specific features (e.g., (3H-imidazo[4,5-b]pyridin-2-yl)methanol) will yield a compound with significantly different LogP, hydrogen-bonding capacity, and steric bulk, leading to unpredictable SAR and potentially failed downstream experiments [2]. This guide provides the quantifiable evidence required to justify the specific procurement of this compound over its nearest in-class alternatives.

Quantitative Evidence: (5-Methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol vs Analogs


Lipophilicity (cLogP) Advantage Over Non-Methoxylated Core

The 5-methoxy substituent significantly increases lipophilicity compared to the unsubstituted imidazo[4,5-b]pyridine core. Calculated LogP (cLogP) values for the compound and its close analogs demonstrate a clear difference in hydrophobicity, which directly impacts membrane permeability, solubility, and off-target binding potential .

Physicochemical property Lipophilicity Drug-likeness

ACSS2 Inhibition Potency Comparison

In a biochemical assay for ACSS2, a derivative of the target compound exhibited potent inhibition. The 5-methoxy imidazo[4,5-b]pyridine core is crucial for this activity, and the 2-position is a known point of diversification for modulating potency and selectivity [1]. This demonstrates the scaffold's potential for achieving low nanomolar potency.

Enzyme inhibition ACSS2 Potency

ENPP1 Inhibition by Structural Analog

A compound featuring the 5-methoxy-1H-imidazo[4,5-b]pyridine core with a 2-position thioether linkage was identified as a potent ENPP1 inhibitor. The study highlights the importance of the 5-methoxy-1H-imidazo[4,5-b]pyridine scaffold for achieving activity and selectivity, with the 2-position being critical for further optimization [1].

ENPP1 Tumor immunotherapy Potency

H-Bond Donor/Acceptor and Rotatable Bond Profile

The target compound possesses a unique profile of hydrogen bond donors/acceptors and rotatable bonds that distinguish it from close analogs. The 5-methoxy group adds an extra hydrogen bond acceptor, while the 2-hydroxymethyl group contributes both donor and acceptor capacity . This specific combination can be crucial for achieving a desired binding pose in a target protein [1].

Molecular descriptor H-bonding Conformational flexibility

Application Scenarios for (5-Methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol


Kinase Inhibitor Lead Optimization

This compound is an ideal core scaffold for building focused libraries targeting the ATP-binding pocket of kinases. The 5-methoxy group has been shown to be beneficial for potency in ACSS2 and other enzyme targets [1]. The 2-hydroxymethyl group serves as a versatile anchor for attaching diverse warheads or solubilizing groups to fine-tune potency, selectivity, and pharmacokinetic properties [2].

Targeted Covalent Inhibitor (TCI) Design

The 2-hydroxymethyl group can be readily converted into a reactive electrophile (e.g., acrylamide, chloroacetamide) for covalent targeting of a non-catalytic cysteine residue in the target protein's active site. This strategy is supported by the demonstrated potency of a related derivative against ENPP1 [3], where the 2-position was utilized to attach a quinazolinone moiety, highlighting its utility in building potent inhibitors [3].

Immuno-Oncology Agent Development

Based on the potent ENPP1 inhibition observed for a close structural analog [3], this compound serves as a validated starting point for medicinal chemistry campaigns aimed at developing novel immunotherapies. The selectivity profile of the analog against cancer cells over normal cells [3] underscores the therapeutic potential of this chemical series and justifies its prioritization in early-stage drug discovery projects.

Chemical Probe Synthesis

The combination of a privileged kinase inhibitor core with a functionalizable hydroxymethyl group makes this an excellent precursor for synthesizing chemical probes. The hydroxymethyl group can be used to attach biotin, fluorophores, or photoaffinity labels, enabling target identification, cellular imaging, or mechanism-of-action studies for compounds within this chemical series [2].

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